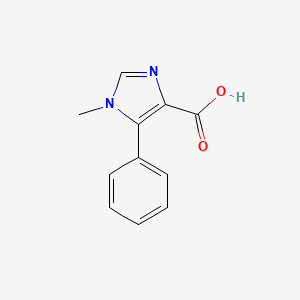
1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the first position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-component reactions that allow for the efficient synthesis of highly substituted imidazoles. These methods typically use catalysts such as erbium triflate to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and various substituted imidazoles .
Scientific Research Applications
1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of 1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid: Similar structure but different substitution pattern.
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid: Contains a hydroxy group instead of a carboxylic acid group.
Uniqueness
1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, and carboxylic acid group makes it a versatile compound for various applications .
Properties
CAS No. |
917364-28-4 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-5-phenylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-12-9(11(14)15)10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |
InChI Key |
ITRMITYDYNZBBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















